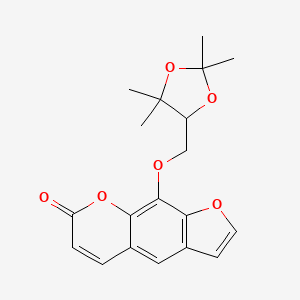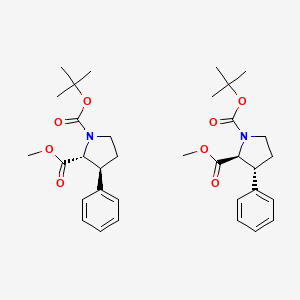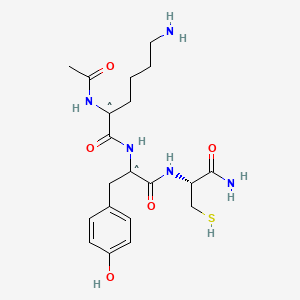
4-Hydroxy-4-methylpentan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 4-hidroxi-4-metilpentan-2-ilo es un compuesto orgánico con la fórmula molecular C8H16O3. Es un líquido incoloro que se utiliza en diversas aplicaciones industriales y de investigación. Este compuesto es conocido por su agradable olor y a menudo se utiliza en la industria de la perfumería.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El acetato de 4-hidroxi-4-metilpentan-2-ilo se puede sintetizar mediante la esterificación de la 4-hidroxi-4-metilpentan-2-ona con ácido acético. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante destilación .
Métodos de producción industrial
En entornos industriales, la producción de acetato de 4-hidroxi-4-metilpentan-2-ilo implica la destilación continua de la mezcla de reacción para lograr una alta pureza. El uso de resinas de intercambio iónico e hidróxido de magnesio como catalizadores puede mejorar la eficiencia de la reacción y reducir la formación de subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 4-hidroxi-4-metilpentan-2-ilo experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de 4-hidroxi-4-metilpentan-2-ona o ácido 4-hidroxi-4-metilpentanoico.
Reducción: Formación de 4-hidroxi-4-metilpentan-2-ol.
Sustitución: Formación de varios ésteres sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El acetato de 4-hidroxi-4-metilpentan-2-ilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica y como disolvente en diversas reacciones químicas.
Biología: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de fragancias, sabores y como disolvente en recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción del acetato de 4-hidroxi-4-metilpentan-2-ilo implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como sustrato para las esterasas, que hidrolizan el enlace éster para liberar el alcohol correspondiente y el ácido acético. Esta reacción de hidrólisis es esencial en las vías metabólicas y puede influir en varios procesos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
4-hidroxi-4-metilpentan-2-ona:
Ácido 4-hidroxi-4-metilpentanoico: El derivado de ácido carboxílico del acetato de 4-hidroxi-4-metilpentan-2-ilo.
4-hidroxi-4-metilpentan-2-ol: El derivado alcohólico formado mediante la reducción del grupo éster.
Singularidad
El acetato de 4-hidroxi-4-metilpentan-2-ilo es único debido a su grupo funcional éster, que confiere propiedades químicas y reactividad distintas en comparación con sus compuestos similares. La presencia del grupo acetato lo convierte en un compuesto valioso en reacciones de esterificación y como compuesto aromático .
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(4-hydroxy-4-methylpentan-2-yl) acetate |
InChI |
InChI=1S/C8H16O3/c1-6(11-7(2)9)5-8(3,4)10/h6,10H,5H2,1-4H3 |
Clave InChI |
ACIKODFUQPBGQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)

![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)

![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)


![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

